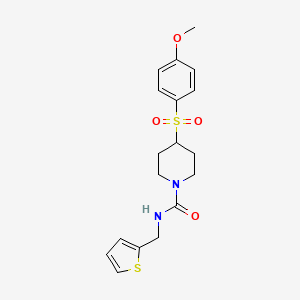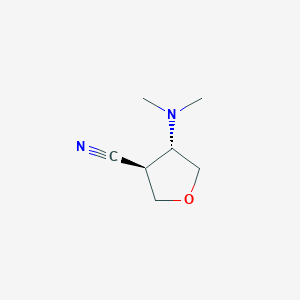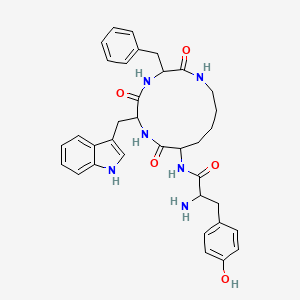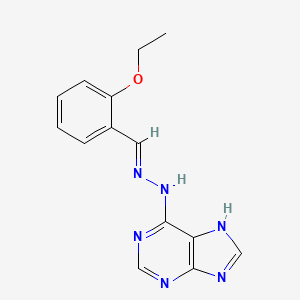
rac-(1R,2S)-2-cyclobutylcyclopropan-1-amine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “rac-(1R,2S)-2-cyclobutylcyclopropan-1-amine hydrochloride, trans” belongs to a class of organic compounds known as cyclopropanes . These are compounds containing the cyclopropane moiety, a three-membered saturated ring .
Molecular Structure Analysis
The molecular structure of “rac-(1R,2S)-2-cyclobutylcyclopropan-1-amine hydrochloride, trans” would be expected to contain a cyclopropane ring and a cyclobutane ring, both of which are saturated . The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of left- and right-handed enantiomers .Physical And Chemical Properties Analysis
The physical and chemical properties of “rac-(1R,2S)-2-cyclobutylcyclopropan-1-amine hydrochloride, trans” would depend on its specific structure. For example, similar compounds like “rac-[(1R,2S)-2-benzylcyclopropyl]methanamine hydrochloride” are reported to be a powder at room temperature .Safety and Hazards
The safety and hazards associated with “rac-(1R,2S)-2-cyclobutylcyclopropan-1-amine hydrochloride, trans” would depend on its specific properties. For instance, “rac-[(1R,2S)-2-benzylcyclopropyl]methanamine hydrochloride” is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as (1r,2s)-2-phenylcyclopropanaminium have been found to interact with enzymes like trypsin
Mode of Action
It’s worth noting that compounds with similar structures, such as (1r,2s)-2-phenylcyclopropanaminium, have been found to act as monoamine oxidase inhibitors, which are effective in the treatment of major depression, dysthymic disorder, and atypical depression .
Biochemical Pathways
Similar compounds have been found to influence the synthesis of nitric oxide and the conversion of phenylalanine to tyrosine .
Pharmacokinetics
Similar compounds such as (1r,2s)-2-phenylcyclopropanaminium have been found to have certain pharmacokinetic properties .
Result of Action
Similar compounds have been found to be effective in the treatment of major depression, dysthymic disorder, and atypical depression .
properties
IUPAC Name |
(1R,2S)-2-cyclobutylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-6(7)5-2-1-3-5;/h5-7H,1-4,8H2;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQJTKNCKPOBQ-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H]2C[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-Cyclobutylcyclopropan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2781937.png)
![Bis[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2781939.png)
![3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781940.png)
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2781942.png)



![5-[(3-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2781948.png)
![3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(4-nitrophenyl)sulfanyl-1H-pyrimidine-2,4-dione](/img/structure/B2781951.png)
![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid](/img/structure/B2781952.png)

